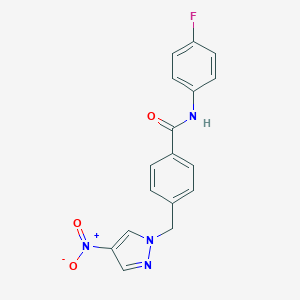![molecular formula C28H27N3O4 B213909 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether is not well understood. However, studies have shown that this compound has the ability to modulate certain biochemical pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether has several interesting biochemical and physiological effects. For example, this compound has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether in lab experiments is its ability to modulate certain biochemical pathways. This makes it a useful tool for studying the mechanisms of various diseases and for developing new treatments. However, one limitation of using this compound is that its mechanism of action is not well understood, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether. For example, further studies are needed to elucidate the compound's mechanism of action and to determine its potential as a therapeutic agent for various diseases. Additionally, studies could be conducted to investigate the compound's pharmacokinetics and toxicity in vivo. Finally, the synthesis of analogs of this compound could be explored to identify compounds with improved efficacy and selectivity.
Synthesis Methods
The synthesis of 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether involves several steps. The first step involves the reaction of 2-aminobenzophenone with 2-furoyl chloride to form 2-furoyl-2-aminobenzophenone. This intermediate is then reacted with piperazine to form 4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinoline. The final step involves the reaction of this intermediate with 3-(4-bromophenyl)propan-1-ol in the presence of potassium carbonate to form 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether.
Scientific Research Applications
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
properties
Product Name |
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether |
|---|---|
Molecular Formula |
C28H27N3O4 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
furan-2-yl-[4-[2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H27N3O4/c1-19(2)35-21-8-5-7-20(17-21)25-18-23(22-9-3-4-10-24(22)29-25)27(32)30-12-14-31(15-13-30)28(33)26-11-6-16-34-26/h3-11,16-19H,12-15H2,1-2H3 |
InChI Key |
KUETYIDVCPVKQK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)


![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)


![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)